molecular formula C8H14O2 B1580868 2-Butenoic acid, 2-methylpropyl ester CAS No. 589-66-2

2-Butenoic acid, 2-methylpropyl ester

Cat. No. B1580868
CAS RN: 589-66-2
M. Wt: 142.2 g/mol
InChI Key: XDOWKOALJBOBBL-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-methylpropyl ester, also known as Isobutyl 2-butenoate or 2-methylpropyl crotonate, is a chemical compound with the molecular formula C8H14O2 . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 2-Butenoic acid, 2-methylpropyl ester consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+ .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Butenoic acid, 2-methylpropyl ester is 187.8±9.0 °C and its predicted density is 0.895±0.06 g/cm3 .

Scientific Research Applications

Stereospecific Synthesis

2-Butenoic acid, 2-methylpropyl ester has been used in stereospecific syntheses. For example, Harris and Weiler (1984) reported its use in the stereospecific synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid from methyl acetoacetate. This demonstrates its utility in producing specific stereoisomers for research applications (Harris & Weiler, 1984).

Chromatographic Applications

Gatti et al. (1990) explored the use of a methyl ester derivative for high-performance liquid chromatography (HPLC) as a fluorogenic labeling reagent. The compound showed selective and rapid reactions with biologically important thiols, producing fluorescent adducts suitable for HPLC analysis (Gatti et al., 1990).

Combustion Studies

Gaïl et al. (2008) investigated the impact of unsaturation on the combustion of fatty acid methyl esters (FAME) using methyl (E)-2-butenoate. This research contributes to understanding the combustion behavior of biodiesel components and the effect of unsaturation on these compounds (Gaïl et al., 2008).

Capillary Column Studies

Korhonen (1984) utilized the methyl esters of monochlorinated propenoic and 2-butenoic acids in gas-liquid chromatographic analyses. This study highlights the application of such esters in separating complex mixtures in analytical chemistry (Korhonen, 1984).

Synthesis of Pharmaceutical Intermediates

You-lin (2007) reported the synthesis of 5-bromo-3-sec.-butyl-6-methyluracil, starting from sec.-butylurea and using a derivative of 2-butenoic acid as an intermediate. This process shows the compound's relevance in the synthesis of specific pharmaceutical intermediates (Huang You-lin, 2007).

Enantioselective Hydrogenation

Brunner et al. (1986) discussed the enantioselective hydrogenation of crotonic acid derivatives, including 2-butenoic acid esters. Such processes are significant in producing optically active compounds for pharmaceutical applications (Brunner et al., 1986).

properties

IUPAC Name

2-methylpropyl but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWKOALJBOBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047691
Record name 2-Methylpropyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; powerful fruity aroma
Record name Isobutyl 2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in propylene glycol, most fixed oils, soluble (in ethanol)
Record name Isobutyl 2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.900
Record name Isobutyl 2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Butenoic acid, 2-methylpropyl ester

CAS RN

589-66-2
Record name Isobutyl crotonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpropyl but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Giuliani, L Lazzaro, R Calamassi, L Calamai… - Phytochemistry, 2016 - Elsevier
The species of Helichrysum sect. Stoechadina (Asteraceae) are well-known for their secondary metabolite content and the characteristic aromatic bouquets. In the wild, populations …
Number of citations: 28 www.sciencedirect.com
S Wagner, A Pfleger, M Mandl… - … Advances from Modelling …, 2012 - books.google.com
Clary sage (Salvia sclarea L.) from the genus Salvia is a biennial or short-living herbaceous perennial plant. Its leaves are united to a basal rosette in the first year, 12 to 25 cm long and …
Number of citations: 7 books.google.com
SKS Saeed Al Kaabi - 2019 - scholarworks.uaeu.ac.ae
Natural products provide many bioactive lead molecules for the discovery of new medicines. Naturally, derived phytochemicals have exhibited tremendous biological activities including …
Number of citations: 1 scholarworks.uaeu.ac.ae

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